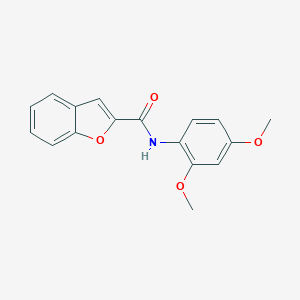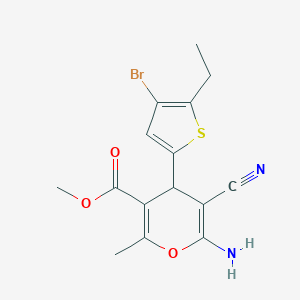![molecular formula C13H18N2O3S B259044 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine, commonly known as DBEDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBEDT is a benzothiazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DBEDT is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. DBEDT has also been found to bind to metal ions, which may explain its use as a fluorescent probe.
Biochemical and Physiological Effects:
DBEDT has been found to exhibit low toxicity in vitro and in vivo. It has also been found to be stable under physiological conditions, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBEDT has several advantages for lab experiments, including its ease of synthesis, stability under physiological conditions, and low toxicity. However, its limited solubility in water and organic solvents can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of DBEDT. One direction is the development of novel DBEDT-based materials with unique properties for applications in electronics, photonics, and sensing. Another direction is the investigation of the mechanism of action of DBEDT to better understand its antitumor activity. Additionally, the use of DBEDT as a fluorescent probe for imaging metal ions in biological systems could be further explored.
Métodos De Síntesis
DBEDT can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate to form 2-ethoxycarbonylbenzenethiol, which is then oxidized using hydrogen peroxide to form DBEDT. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate and sodium hydroxide to form DBEDT directly.
Aplicaciones Científicas De Investigación
DBEDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBEDT has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, DBEDT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, DBEDT has been studied for its potential use as a corrosion inhibitor for metals in acidic environments.
Propiedades
Nombre del producto |
2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(4-2)9-10-18-13-11-7-5-6-8-12(11)19(16,17)14-13/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
JYJZYWSWHBYQCA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
SMILES canónico |
CCN(CC)CCOC1=NS(=O)(=O)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)
![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)



